molecular formula C11H13N3O2S B2794338 4-(2,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667407-74-1

4-(2,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2794338
CAS No.: 667407-74-1
M. Wt: 251.3
InChI Key: DSATXMLZZQOMDP-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring typical of many organic compounds) with two methoxy (-OCH3) groups attached at the 2nd and 5th positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy groups could potentially increase its solubility in certain solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some similar compounds are known to interact with serotonin receptors in the brain .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied for potential medicinal uses, then future research could involve further exploration of its mechanism of action, potential side effects, and efficacy in treating certain conditions .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7-12-13-11(17)14(7)9-6-8(15-2)4-5-10(9)16-3/h4-6H,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSATXMLZZQOMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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